Duloxetine Phenyl Carbamate
Description
Contextual Significance as a Key Synthetic Intermediate for Duloxetine (B1670986)
The importance of Duloxetine Phenyl Carbamate (B1207046) stems from its position in several patented synthetic routes for producing the active pharmaceutical ingredient (API) Duloxetine. epo.orggoogleapis.com The synthesis of enantiomerically pure (S)-Duloxetine is crucial, as this isomer is significantly more potent than its (R)-counterpart. nepjol.infobas.bg Various synthetic strategies for Duloxetine have been developed, with many employing a carbamate intermediate to facilitate key chemical transformations. nepjol.infoarkat-usa.orgresearchgate.net
Overview of the Chemical Entity within the Duloxetine Synthetic Pathway
Duloxetine Phenyl Carbamate serves as a pivotal intermediate in a common synthetic pathway to Duloxetine. google.comgoogle.com This pathway often involves the demethylation of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine using phenyl chloroformate to form the carbamate. epo.orggoogleapis.comgoogle.comgoogle.com This reaction is a key step that allows for the subsequent hydrolysis to yield N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)-1-propanamine, which is Duloxetine. arkat-usa.orggoogle.com
The formation of the carbamate intermediate is a strategic step. For instance, one patented process describes reacting (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine with phenyl chloroformate in the presence of an acid scavenger. google.com Another method involves carrying out the demethylation in the presence of diisopropylethylamine in toluene (B28343). google.com Following its formation, the this compound is typically hydrolyzed using an alkali metal hydroxide (B78521), such as sodium hydroxide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or a C3-C6 alcohol, to produce Duloxetine. google.comgoogle.com
Alternative synthetic approaches also highlight the utility of carbamate intermediates. Some methods utilize a cyclic carbamate derived from a γ-aminoalcohol, which is then elaborated to afford (S)-Duloxetine. nepjol.infobas.bgarkat-usa.org These varied routes underscore the versatility and importance of carbamate chemistry, and specifically the role of intermediates like this compound, in the industrial production of Duloxetine.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C25H23NO3S | nih.govcymitquimica.comcymitquimica.com |
| Molecular Weight | 417.5 g/mol | nih.govcymitquimica.comcymitquimica.com |
| IUPAC Name | phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate | nih.gov |
| Physical State | Gel-like liquid | lgcstandards.com |
| Color | Colorless | lgcstandards.com |
| Solubility | Information not widely available, though it is processed in organic solvents like toluene and DMSO. | google.comgoogle.com |
| Stability | Stable under normal conditions. | lgcstandards.com |
Key Synthetic Precursors and Products
| Compound Name | Role in Relation to this compound | Source(s) |
| (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | Starting material for the formation of this compound. | google.comgoogle.comnih.gov |
| Phenyl Chloroformate | Reagent used to react with the starting material to form the carbamate intermediate. | epo.orggoogleapis.comgoogle.comgoogle.com |
| Duloxetine | The final active pharmaceutical ingredient produced from the hydrolysis of this compound. | arkat-usa.orggoogle.com |
| (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | An earlier-stage intermediate in some synthetic routes leading to the formation of the precursor for this compound. | |
| 1-Fluoronaphthalene (B124137) | A reagent used in the synthesis of the precursor to this compound. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-26(25(27)28-20-11-3-2-4-12-20)17-16-23(24-15-8-18-30-24)29-22-14-7-10-19-9-5-6-13-21(19)22/h2-15,18,23H,16-17H2,1H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNZKJGSXFMSCS-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Duloxetine Phenyl Carbamate
Established Synthetic Routes and Precursor Chemistry
Established methods for synthesizing Duloxetine (B1670986) Phenyl Carbamate (B1207046) often rely on the reaction of a specific tertiary amine precursor with phenyl chloroformate. This route is well-documented and forms the basis of many manufacturing processes.
The primary established method involves the N-demethylation of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine via a carbamate intermediate. google.comchemicalbook.com This reaction is typically achieved by treating the starting amine with phenyl chloroformate. google.comgoogle.com The process results in the formation of Duloxetine Phenyl Carbamate, which can then be hydrolyzed to yield the desired N-methylated product. google.com
The reaction is generally carried out in an organic solvent. googleapis.com If the starting propanamine is in the form of an acid addition salt, it is often converted to its free base form before reacting with phenyl chloroformate. google.com This is typically done by treating the salt with an aqueous base solution and extracting the free base into an organic solvent. google.com
Reaction Parameters Overview
| Parameter | Details | Source(s) |
|---|---|---|
| Starting Material | (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | google.comchemicalbook.com |
| Reagent | Phenyl Chloroformate | google.comgoogle.com |
| Key Transformation | N-demethylation via carbamate formation | google.com |
| Reaction Time | Typically 30 minutes to 10 hours | google.com |
| Temperature | 25°C to the reflux temperature of the solvent, often between 30°C and 70°C | google.com |
The reaction between the amine and phenyl chloroformate generates hydrochloric acid as a byproduct. To neutralize this acid and drive the reaction to completion, an acid scavenger is employed. google.com Common acid scavengers include tertiary amines such as triethylamine, diisopropylamine, and diisopropylethylamine. google.com
The choice of solvent is also critical for the reaction's success. Aromatic hydrocarbons like toluene (B28343) and xylene are frequently used. google.com Following the reaction, the mixture is typically quenched with water. The excess phenyl chloroformate and the acid scavenger are removed through washing with basic and acidic water, respectively. google.com The organic layer containing the this compound can be used directly in the next step or distilled to isolate the product. google.com
Common Solvents and Acid Scavengers
| Role | Examples | Source(s) |
|---|---|---|
| Solvents | Toluene, Xylene | google.com |
| Acid Scavengers | Triethylamine, Diisopropylamine, Diisopropylethylamine | google.com |
Reaction of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine with Phenyl Chloroformate
Advanced and Stereoselective Synthesis Approaches
More recent research has focused on developing advanced synthetic methods that offer greater control over stereochemistry and employ novel catalytic systems to improve efficiency and reduce environmental impact.
The stereochemistry of the final product is crucial, necessitating enantioselective synthetic pathways. Many modern approaches focus on establishing the desired chirality early in the synthesis, often through the asymmetric synthesis of chiral amino alcohol precursors. researchgate.netacs.org These chiral building blocks are then carried through to the carbamate stage.
One strategy involves the asymmetric hydrogenation of specific ketones to produce chiral alcohols, which are precursors to the final amine. nepjol.info For instance, asymmetric transfer hydrogenation has been used to create chiral amino alcohols that are then converted into cyclic carbamates. arkat-usa.orgresearchgate.net These cyclic carbamates serve as key intermediates, allowing for the preservation of stereochemistry. nepjol.infoarkat-usa.org The use of chiral auxiliaries and catalysts, such as those based on rhodium and iridium, is instrumental in achieving high enantioselectivity. researchgate.netresearchgate.netacs.org The N-carbamate group itself can participate in reactions, assisting in stereoselective transformations by forming intermediates like iminocarbonates, which helps retain the configuration at the chiral center. acs.orgnih.gov
Research into carbamate synthesis has explored alternatives to traditional reagents like phosgene (B1210022) and chloroformates to create more environmentally benign processes. ionike.comnih.gov One such approach is the oxidative carbonylation of amines, which uses carbon monoxide and an oxidizing agent in the presence of a catalyst. ionike.comrsc.org
Various catalytic systems have been developed for this purpose, often involving transition metals. Palladium-based catalysts, sometimes supported on materials like sulfated zirconia (ZrO2–SO4^2-), have shown high conversion and selectivity for the carbonylation of aromatic amines to form carbamates. ionike.comresearchgate.net Other systems utilize palladium and iodide to catalyze the oxidative carbonylation of amines with carbon monoxide, oxygen, and alcohols. rsc.org More recently, zinc-based catalysts and even zeolite-assisted methods have been reported for carbamate synthesis, highlighting the ongoing search for more efficient and sustainable catalytic solutions. nih.gov The direct use of carbon dioxide (CO2) as a C1 source to react with amines to form carbamates is also an area of active research, offering a greener alternative to traditional methods. nih.govnih.gov
Table of Mentioned Compounds | Compound Name | | | :--- | | (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | | 1-fluoronaphthalene (B124137) | | Carbon Dioxide | | Carbon Monoxide | | Diisopropylamine | | Diisopropylethylamine | | this compound | | Hydrochloric Acid | | Phenyl Chloroformate | | Toluene | | Triethylamine | | Xylene | | Zirconia |
Chemical Reactivity and Transformation Mechanisms of Duloxetine Phenyl Carbamate
N-Demethylation Mechanism via Phenyl Carbamate (B1207046) Intermediate
The formation of Duloxetine (B1670986) from its N,N-dimethyl precursor can be achieved through an N-demethylation process that proceeds via a phenyl carbamate intermediate. This chemical strategy, known as the von Braun reaction, involves reacting the tertiary amine with a chloroformate, such as phenyl chloroformate.
The process begins with the reaction of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine with phenyl chloroformate. mdpi.com This reaction typically requires the presence of a base or an acid scavenger. mdpi.comnih.gov The nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl chloroformate. This results in the displacement of the chloride ion and the formation of a quaternary ammonium (B1175870) salt, which then loses a methyl group (often as methyl chloride) to yield the stable phenyl carbamate intermediate, specifically phenyl (S)-methyl(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate, also known as Duloxetine Phenyl Carbamate. nih.govsynzeal.com
Table 1: Key Components in the Formation of this compound
| Role | Compound Name | Chemical Formula |
| Starting Material | (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine | C₂₁H₂₃NOS |
| Reagent | Phenyl Chloroformate | C₇H₅ClO₂ |
| Intermediate | This compound | C₂₅H₂₃NO₃S |
| Byproduct | Methyl Chloride | CH₃Cl |
Hydrolytic Cleavage of the Carbamate Linkage
The subsequent and final step in the synthesis of Duloxetine is the cleavage of the carbamate linkage in the this compound intermediate. This transformation is typically achieved through hydrolysis, often under alkaline conditions. mdpi.comnih.gov The hydrolysis of carbamates can be catalyzed by either acid or base, but alkaline hydrolysis is common for this specific transformation. wiley.comcas.cz
The mechanism is analogous to the base-catalyzed hydrolysis of esters (a BAc2 mechanism). The hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carbamate group. arkat-usa.org This addition forms a tetrahedral intermediate. The stability and breakdown of this intermediate are influenced by several factors, including pH, temperature, and the electronic properties of the substituents. rsc.org The presence of electron-withdrawing groups can polarize the carbonyl group, making it more susceptible to nucleophilic attack. rsc.org
Investigation of Reaction Kinetics and Thermodynamics of Transformation
While specific, detailed kinetic and thermodynamic parameters for the transformation of this compound are not widely published in scientific literature, the reaction's behavior can be inferred from studies on analogous compounds, such as substituted phenyl N-phenylcarbamates and phenyl N,N-dimethylcarbamates. wiley.comcas.cz
Research on the alkaline hydrolysis of these related carbamates shows that the reaction typically exhibits pseudo-first-order kinetics when the concentration of the hydroxide ion is kept constant and in large excess. wiley.com The rate of hydrolysis is significantly influenced by the nature of the substituent on the phenyl leaving group. Electron-withdrawing substituents increase the reaction rate by stabilizing the resulting phenoxide ion, making it a better leaving group. wiley.comcas.cz
Table 2: Illustrative Reaction Rates for Alkaline Hydrolysis of Substituted Phenyl N-Phenylcarbamates at 25°C
This table presents kinetic data for compounds analogous to this compound to illustrate the electronic effects on reactivity. The data is sourced from a study on phenyl N-phenylcarbamates. wiley.com
| Substituent on Phenyl Ring | Rate Constant (k_obs) (s⁻¹) | Relative Rate |
| p-NO₂ | 2.13 x 10⁻¹ | Very Fast |
| m-N(CH₃)₂ | 1.15 x 10⁻⁴ | Slow |
| m-CH₃ | 2.72 x 10⁻⁴ | Moderate |
| p-C(CH₃)₃ | 2.11 x 10⁻⁴ | Moderate |
Structural Analysis and Characterization of Duloxetine Phenyl Carbamate
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for the molecular-level investigation of Duloxetine (B1670986) Phenyl Carbamate (B1207046).
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful, non-destructive technique for confirming the precise arrangement of atoms within the Duloxetine Phenyl Carbamate molecule. pharmaffiliates.comconicet.gov.ar Analysis of the chemical shifts, signal integrations, and coupling patterns provides a detailed map of the molecular skeleton.
¹H NMR spectra are expected to conform to the established structure, validating the presence and connectivity of the various proton environments. aliyuncs.com Key expected signals would include distinct resonances for the aromatic protons of the naphthalene, thiophene (B33073), and phenyl groups, as well as the aliphatic protons of the N-methyl group and the propyl chain. google.com ¹³C NMR complements this by detecting the carbon framework of the molecule. pharmaffiliates.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound This table represents expected chemical shift regions based on the known structure; actual values may vary based on solvent and experimental conditions.
| Structural Unit | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene Ring | 7.0 - 8.5 | 110 - 135 |
| Thiophene Ring | 6.8 - 7.5 | 120 - 145 |
| Phenyl Ring (Carbamate) | 7.0 - 7.4 | 120 - 152 |
| N-CH₃ | ~2.9 - 3.2 | ~35 - 40 |
| Propyl Chain (-CH₂-CH₂-CH-) | ~2.0 - 4.0 (aliphatic), ~5.5 - 6.0 (methine) | ~30 - 75 |
| Carbamate Carbonyl (C=O) | N/A | ~153 - 156 |
Mass spectrometry (MS) is essential for determining the molecular weight of this compound. The technique provides a mass-to-charge ratio (m/z) that confirms the compound's identity. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. google.com The computed exact mass of this compound is 417.13986477 Da. nih.gov Fragmentation analysis, a component of MS, reveals the pattern in which the molecule breaks apart, offering further structural confirmation by corroborating the connectivity of the naphthalene, thiophene, and phenyl carbamate moieties.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
| Molecular Formula | C₂₅H₂₃NO₃S | Defines the elemental composition. nih.gov |
| Molecular Weight (Nominal) | 417.5 g/mol | Confirms the overall mass of the molecule. nih.gov |
| Exact Mass (HRMS) | 417.13986477 Da | Provides high-precision mass for unequivocal formula confirmation. nih.govgoogle.com |
| Primary Fragmentation Pathways | Loss of phenoxycarbonyl group, cleavage at the propyl chain | Helps to confirm the structural assembly of the molecule. |
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. pharmaffiliates.comgoogle.com The IR spectrum provides direct evidence for the presence of the carbamate, ether, and aromatic functionalities that define the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O Stretch (Carbamate) | ~1730 - 1700 |
| C-O Stretch (Ether & Carbamate) | ~1250 - 1000 |
| Aromatic C=C Bending | ~1600 & ~1475 |
| Aromatic C-H Stretch | ~3100 - 3000 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Chromatographic Purity and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of this compound and for identifying and quantifying any impurities, which can include starting materials, by-products, or degradation products. conicet.gov.ar
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. conicet.gov.ar Reversed-phase HPLC (RP-HPLC) using columns such as C18 is commonly utilized to separate the main compound from any non-volatile impurities. Purity levels are often reported to be greater than 95% or 98%. lgcstandards.comlgcstandards.comchemicalbook.com
Given that this compound is a chiral molecule, chiral HPLC methods are also critical to determine its enantiomeric purity, ensuring the correct stereoisomer is present and quantifying any of the undesired enantiomer. arkat-usa.orgresearchgate.net
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 (purity); Chiral Column (e.g., Chiralcel OD-H) (enantiomeric purity) arkat-usa.org |
| Mobile Phase | Acetonitrile/Phosphate Buffer mixture researchgate.net |
| Detector | UV Detector |
| Purity Results | >95% to >98% lgcstandards.comlgcstandards.comchemicalbook.com |
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the preferred method for the analysis of volatile organic impurities. conicet.gov.ar This technique is not suitable for the thermally labile this compound itself but is essential for detecting and quantifying residual solvents from the synthesis process, such as toluene (B28343) or xylene. google.com It is also used to identify any volatile byproducts that may have formed during the reaction. acs.org
Table 5: Application of GC in the Analysis of this compound
| Analyte Type | Examples | Purpose |
| Residual Solvents | Toluene, Xylene | To ensure solvents used in synthesis are removed to acceptable levels. google.com |
| Volatile Byproducts | Low molecular weight reactants or side-products | To profile the complete impurity landscape of the material. acs.org |
High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment
Enantiomeric Purity Determination and Chiral Resolution
The stereochemical configuration of drug molecules is a critical attribute, as enantiomers can exhibit different pharmacological and toxicological profiles. For this compound, a chiral compound, ensuring enantiomeric purity is paramount. This is achieved through specialized analytical techniques designed to separate and quantify the individual enantiomers. The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is a key parameter determined by these methods. heraldopenaccess.us
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of chiral compounds like duloxetine and its derivatives. heraldopenaccess.usresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. heraldopenaccess.us Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely employed for this purpose. researchgate.netindexcopernicus.com For instance, amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support is a common stationary phase for resolving duloxetine enantiomers. researchgate.net
The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol (B145695) or 2-propanol, is optimized to achieve the best separation. researchgate.netindexcopernicus.com The addition of a small amount of an amine, like diethylamine, can significantly improve peak shape and resolution. researchgate.netresearchgate.net Detection is commonly performed using a UV detector. researchgate.netingentaconnect.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us A simple, rapid, and robust liquid chromatography method was developed for the enantiomeric separation of duloxetine using a Chiralpak AD-H column, achieving a resolution of not less than 2.8 between the enantiomers. researchgate.net The limit of detection for the minor enantiomer can be as low as 250 ng/mL, allowing for precise quantification of enantiomeric purity. researchgate.net
Below is an interactive table summarizing typical Chiral HPLC conditions that are applicable for the analysis of this compound, based on methods developed for the parent compound, duloxetine.
Table 1: Typical Chiral HPLC Methods for Duloxetine and Related Compounds
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase | Chiralpak AD-H (amylose-based) researchgate.netresearchgate.net | Chiralcel OD-H (cellulose-based) umich.eduarkat-usa.org |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-hexane:ethanol:diethyl amine (80:20:0.2, v/v/v) researchgate.netresearchgate.net | n-hexane:2-propanol (85:15, v/v) umich.eduarkat-usa.org |
| Flow Rate | 1.0 mL/min researchgate.netresearchgate.net | 0.5 mL/min umich.eduarkat-usa.org |
| Detection | UV at 214 nm ingentaconnect.com | UV (wavelength not specified) |
| Resolution (Rs) | > 2.8 researchgate.netresearchgate.net | Not specified |
Other Enantioseparation Techniques (e.g., Capillary Electrophoresis, Supercritical Fluid Chromatography)
Beyond chiral HPLC, other advanced techniques are available for the enantioseparation of chiral compounds such as this compound.
Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis is a powerful technique for separating enantiomers with high efficiency and resolution. nih.govnih.gov In this method, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for duloxetine enantiomers. nih.govresearchgate.net The separation is based on the differential interaction of the enantiomers with the chiral selector, which leads to different electrophoretic mobilities. nih.gov
Studies on duloxetine have shown that modified cyclodextrins, such as (2-hydroxypropyl)-β-CD and methyl-γ-CD, can provide excellent enantioresolution. nih.gov The choice of cyclodextrin (B1172386) can even reverse the migration order of the enantiomers. nih.gov The pH of the buffer solution is a critical parameter, with acidic conditions often favoring separation. ingentaconnect.comau.dk CE methods can be coupled with mass spectrometry (CE-MS) to enhance sensitivity and provide unequivocal identification of the enantiomers, reaching detection limits as low as 0.02% for the enantiomeric impurity. nih.gov
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com SFC often provides faster separations and can offer complementary selectivity to HPLC. chromatographyonline.comnih.gov Polysaccharide-based chiral stationary phases, similar to those used in HPLC, are also the most common choice for chiral SFC. nih.govmdpi.com The mobile phase typically consists of supercritical CO2 modified with an alcohol, such as ethanol or methanol. nih.gov SFC has been successfully used for the preparative separation of enantiomers, demonstrating its utility in obtaining pure enantiomers for reference standards or further studies. nih.gov The determination of enantiomeric excess for duloxetine has been reported using SFC. acs.org
Table 2: Overview of Other Enantioseparation Techniques
| Technique | Principle | Typical Chiral Selector/Stationary Phase | Key Advantages |
|---|---|---|---|
| Capillary Electrophoresis (CE) | Differential partitioning into a chiral selector within the background electrolyte. nih.gov | Modified Cyclodextrins (e.g., HP-β-CD, S-β-CD). nih.govau.dk | High efficiency, low sample and solvent consumption. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. chromatographyonline.com | Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). nih.gov | Fast analysis, reduced organic solvent use, complementary selectivity to HPLC. chromatographyonline.com |
Future Directions in Academic Research Pertaining to Duloxetine Phenyl Carbamate
Development of Green Chemistry Approaches for Efficient Synthesis
The traditional synthesis of duloxetine (B1670986) and its intermediates often involves hazardous reagents and multiple complex steps. Future research will likely pivot towards the development of "green" synthetic routes for Duloxetine Phenyl Carbamate (B1207046) that are more environmentally benign, cost-effective, and efficient.
One of the most promising avenues is the application of biocatalysis . The use of enzymes, such as carbonyl reductases and phenylethanol dehydrogenase mutants, has already shown significant success in the synthesis of chiral intermediates for duloxetine. pharmoutsourcing.comresearchgate.net Research can be directed towards identifying or engineering specific enzymes that can catalyze the formation of the carbamate linkage in Duloxetine Phenyl Carbamate, potentially from a suitable amine precursor and a carbonate source, or through the direct enzymatic carbamoylation of a hydroxyl intermediate. This approach offers high stereoselectivity, milder reaction conditions, and a reduction in hazardous waste. pharmoutsourcing.comnih.gov
Another key area is the replacement of toxic reagents. The conventional synthesis of carbamates often employs phosgene (B1210022) or its derivatives, which are highly toxic. Future studies should explore phosgene-free carbamoylation methods . asiapharmaceutics.inforesearchgate.net This could involve the use of dimethyl carbonate, or the direct carboxylation of the amine precursor using carbon dioxide (CO₂) in the presence of a suitable catalyst. asiapharmaceutics.infoajpaonline.com The development of solid, reusable catalysts for this transformation would further enhance the green credentials of the synthesis by simplifying product purification and minimizing waste. asiapharmaceutics.info
Microwave-assisted organic synthesis is another green technology that could be applied. nih.gov This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions, thereby reducing the environmental impact. nih.gov
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Carbamates
| Feature | Conventional Synthesis | Green Chemistry Approaches |
|---|---|---|
| Reagents | Often involves toxic reagents like phosgene and its derivatives. | Utilizes less hazardous materials such as CO₂, dimethyl carbonate, and biocatalysts. pharmoutsourcing.comasiapharmaceutics.info |
| Catalysts | May use stoichiometric, non-recyclable catalysts. | Employs reusable solid catalysts or highly efficient enzymes. asiapharmaceutics.infoasiapharmaceutics.info |
| Solvents | Typically relies on volatile and often toxic organic solvents. | Aims for solvent-free conditions, use of water, or green solvents. pharmoutsourcing.com |
| Energy Consumption | Can require prolonged heating or harsh reaction conditions. | Can be more energy-efficient, for example, through microwave-assisted synthesis. nih.gov |
| Waste Generation | Generates significant amounts of hazardous waste. | Reduces waste through higher selectivity and atom economy. pharmoutsourcing.com |
Exploration of Novel Chemical Transformations and Derivative Synthesis
Beyond its role as an intermediate, this compound itself can be a scaffold for the synthesis of novel derivatives with potentially unique pharmacological profiles. The carbamate functional group is a versatile handle for a variety of chemical transformations.
Future research could explore the modification of the phenyl group of the carbamate. By introducing different substituents onto this aromatic ring, it may be possible to fine-tune the electronic and steric properties of the molecule. This could lead to the development of a library of novel carbamate derivatives of duloxetine.
Another area of exploration is the reaction of the carbamate with various nucleophiles . While the primary use of this compound is its hydrolysis to duloxetine, other nucleophiles could be employed to generate a range of new compounds. For instance, reaction with different amines could lead to the formation of novel ureas.
Furthermore, the potential for intramolecular cyclization reactions could be investigated. Depending on the structure of derivatives of this compound, it might be possible to induce cyclization to form novel heterocyclic structures, which are often of significant interest in medicinal chemistry. The development of catalytic methods for such transformations, for example using transition metals, would be a key research focus. spectroscopyonline.com
Table 2: Potential Novel Transformations of this compound
| Transformation Type | Description | Potential Products |
|---|---|---|
| Phenyl Group Modification | Introduction of various substituents (e.g., electron-donating or -withdrawing groups) onto the phenyl ring of the carbamate. | A library of novel duloxetine carbamate derivatives with modulated properties. |
| Nucleophilic Substitution | Reaction of the carbamate with nucleophiles other than water, such as various amines or alcohols. | Novel ureas, or other carbamate derivatives with different ester groups. |
| Intramolecular Cyclization | Designing and synthesizing derivatives of this compound that can undergo intramolecular reactions to form new ring systems. | Novel heterocyclic compounds with potential biological activity. |
| Catalytic Cross-Coupling | Utilizing the aromatic rings within the molecule for metal-catalyzed cross-coupling reactions to attach new functional groups. | Highly functionalized derivatives of duloxetine. |
Advanced Analytical Methodologies for Process Monitoring and Control in Research Settings
To ensure the efficiency, safety, and reproducibility of the synthesis of this compound, especially as green and novel methods are developed, advanced analytical techniques for real-time process monitoring and control are essential. This aligns with the principles of Process Analytical Technology (PAT) , a framework encouraged by regulatory bodies to build quality into products by design. mt.comeuropeanpharmaceuticalreview.com
Future research should focus on the implementation of in-situ spectroscopic techniques for monitoring the formation and consumption of this compound in real-time. Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products without the need for sampling. researchgate.netmt.com This allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the precise determination of reaction endpoints. spectroscopyonline.com
The development of robust hyphenated chromatographic methods is another critical area. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful tools for the separation, identification, and quantification of this compound and any related impurities. researchgate.netasiapharmaceutics.info Future work could involve the development of stability-indicating methods that can resolve the compound from potential degradants and by-products of novel synthetic routes. nih.govresearchgate.net The use of advanced mass spectrometry techniques, such as tandem MS (MS/MS), can provide detailed structural information for the unambiguous identification of unknown impurities. ajpaonline.com
Table 3: Advanced Analytical Methodologies for this compound Synthesis
| Methodology | Application in Research Settings | Advantages |
|---|---|---|
| In-situ FTIR/Raman/NIR Spectroscopy | Real-time monitoring of the concentration of reactants, intermediates (including this compound), and products during synthesis. researchgate.netmt.com | Non-destructive, provides continuous data, enables kinetic studies, and precise endpoint determination. spectroscopyonline.com |
| HPLC-MS/MS | Separation, identification, and quantification of this compound, its precursors, and any process-related impurities or degradation products. researchgate.netasiapharmaceutics.infoajpaonline.com | High sensitivity and selectivity, provides structural information for impurity identification. researchgate.net |
| Process Analytical Technology (PAT) | Integrated approach to design, analyze, and control the manufacturing process to ensure final product quality. mt.comeuropeanpharmaceuticalreview.com | Leads to better process understanding, improved efficiency, and consistent product quality. mt.com |
| Calorimetry | Measurement of heat flow during the reaction to understand reaction thermodynamics and ensure process safety. | Provides critical data for safe scale-up and process optimization. |
Q & A
Q. What are the key synthetic routes for Duloxetine Phenyl Carbamate (DPC), and how do reaction conditions influence stereochemical outcomes?
DPC is synthesized via asymmetric-transfer hydrogenation of intermediates like 2-tosyloxy-1-(2-thiophenyl)ethanone, followed by cyclization to form the carbamate moiety. Stereochemical control is achieved using chiral catalysts (e.g., Ru-based complexes) to ensure enantiomeric purity. Post-synthesis, purification via flash column chromatography (silica gel, 230–400 mesh) is critical to isolate the (S)-isomer . Reaction parameters such as solvent polarity, temperature (optimized at 25–40°C), and catalyst loading (0.5–2 mol%) significantly impact yield (65–85%) and enantiomeric excess (>98%) .
Q. Which analytical techniques are most effective for structural characterization of DPC and its impurities?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR confirm the carbamate linkage (δ ~155 ppm for carbonyl) and stereochemistry .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) identify impurities (e.g., DPC as a Duloxetine impurity) with retention times calibrated against reference standards .
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers .
| Technique | Key Parameters | Application |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in acetonitrile/water | Purity assessment |
| NMR | DMSO-d6, 400 MHz | Structural confirmation |
| MS | ESI+, m/z 417.52 | Molecular ion verification |
Q. How is DPC identified and quantified as a process-related impurity in Duloxetine formulations?
DPC is detected as Impurity A (CAS 947686-09-1) using gradient HPLC with photodiode array detection. Method validation includes spike-and-recovery experiments (90–110% accuracy) and limit of quantification (LOQ: 0.05% w/w) . Impurity profiling requires comparison with synthesized reference standards (e.g., TRC D721030) and adherence to ICH Q3A guidelines .
Advanced Research Questions
Q. What mechanistic insights explain pH-dependent degradation pathways of DPC?
Under acidic conditions (pH < 9), DPC undergoes hydrolysis via carbamate ion hydration to form carbamic acid intermediates. At alkaline pH (>9), decarboxylation becomes rate-limiting, producing volatile byproducts (e.g., CO) and secondary amines. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 280 nm) reveal pseudo-first-order kinetics, with activation energy (E) calculated via Arrhenius plots . Stability studies in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) inform formulation strategies to mitigate degradation .
Q. How does DPC’s lipophilicity influence its pharmacokinetic behavior and blood-brain barrier (BBB) penetration?
Lipophilicity (logP = 3.8) is determined via HPLC-derived capacity factors (log k) using C18 columns and isocratic elution (methanol:water = 70:30). High logP correlates with enhanced BBB permeability in murine models, measured via LC-MS/MS brain-to-plasma ratio (0.8–1.2). However, excessive lipophilicity reduces aqueous solubility, necessitating prodrug strategies (e.g., ester derivatives) to balance bioavailability .
Q. What experimental approaches resolve contradictions in kinetic data for DPC degradation under varying temperatures?
Discrepancies in Arrhenius plot linearity (e.g., non-linear induction periods at pH 9) are addressed by:
- Multi-step kinetic modeling : Fitting data to consecutive reaction schemes (hydration → decarboxylation).
- Isothermal microcalorimetry : Directly measuring heat flow to distinguish exothermic (hydration) and endothermic (decarboxylation) steps .
- High-resolution mass spectrometry (HRMS) : Identifying transient intermediates (e.g., carbamic acid) to validate proposed mechanisms .
Q. Can DPC serve as a prodrug candidate, and what structural modifications enhance its metabolic stability?
Carbamate prodrugs are evaluated for enzymatic hydrolysis (e.g., esterase-mediated cleavage) using liver microsomes. Structural modifications, such as substituting the phenyl group with fluorinated analogs, reduce first-pass metabolism (e.g., 50% increase in AUC in rat models). Stability is quantified via half-life (t) in human plasma (4–6 hours vs. 2 hours for unmodified DPC) .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., variable degradation rates across studies), systematic re-evaluation of experimental conditions (buffer ionic strength, temperature control) and statistical validation (ANOVA with post-hoc tests) are essential .
- Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) ensures enantiomeric excess >99%, critical for pharmacological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
